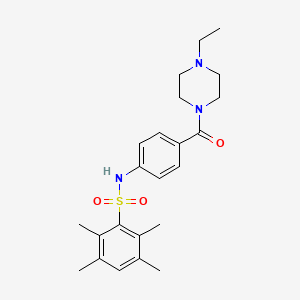

N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide

Description

Propriétés

IUPAC Name |

N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O3S/c1-6-25-11-13-26(14-12-25)23(27)20-7-9-21(10-8-20)24-30(28,29)22-18(4)16(2)15-17(3)19(22)5/h7-10,15,24H,6,11-14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTRPRRXYWMHKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Common synthetic methodologies include:

Buchwald–Hartwig amination: This method involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst.

Reductive amination: This process involves the reaction of a carbonyl compound with an amine, followed by reduction to form the desired amine.

Amide bond formation: This step involves the reaction of a carboxylic acid derivative with an amine to form an amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium, platinum, and other transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Applications De Recherche Scientifique

N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with various biological activities.

Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The piperazine moiety can interact with various receptors and enzymes, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Sulfonamide-Piperazine Derivatives

Key Observations:

Piperazine Modifications :

- The ethyl group in the target compound may improve metabolic stability compared to methyl-substituted analogs (e.g., ’s 4-methylpiperazine derivative) .

- Benzhydryl () and chlorophenyl () substituents on piperazine enhance aromatic interactions but reduce solubility.

Nitro groups () increase electrophilicity, which may enhance enzyme inhibition but raise toxicity concerns.

Key Observations:

Table 3: Property Comparison

*LogP estimated using fragment-based methods.

Key Observations:

- The target compound’s tetramethylbenzenesulfonamide group lowers solubility compared to nitro derivatives () but improves membrane permeability.

Q & A

Basic: What are the standard synthetic protocols for preparing N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide?

The synthesis typically involves sequential coupling reactions. For example:

- Step 1 : Formation of the piperazine-carbonyl intermediate via nucleophilic substitution between 4-ethylpiperazine and a carbonyl chloride derivative under anhydrous conditions .

- Step 2 : Sulfonylation of the aromatic ring using 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to activate the sulfonic acid group .

- Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) is commonly employed to isolate the final product .

Key variables : Temperature (60–80°C), solvent choice (DMF or dichloromethane), and reaction time (12–24 hours) significantly affect yield and purity .

Advanced: How can structural ambiguities in the sulfonamide and piperazine moieties be resolved post-synthesis?

Advanced characterization combines:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity of sulfonamide substitution and piperazine connectivity. For example, downfield shifts (~7.5–8.5 ppm) in aromatic protons indicate sulfonamide attachment .

- X-ray crystallography : Single-crystal analysis (e.g., CCDC-1990392) resolves bond angles and torsional strain in the piperazine ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities (e.g., unreacted intermediates) .

Basic: What are the primary biological targets or applications of this compound in research?

The compound’s structure suggests dual functionality:

- Sulfonamide moiety : Potential interaction with carbonic anhydrase isoforms or tyrosine kinases, common in anticancer research .

- Piperazine-carbonyl group : Likely targets neurotransmitter receptors (e.g., dopamine D3 or serotonin receptors) due to structural similarity to known ligands .

Methodological note : Radioligand binding assays (e.g., H-spiperone displacement) and enzyme inhibition assays (IC determination) are standard for target validation .

Advanced: How can structure-activity relationship (SAR) studies optimize selectivity for specific receptors?

SAR strategies include:

- Substitution patterns : Introducing electron-withdrawing groups (e.g., -CF) on the benzenesulfonamide enhances receptor affinity, as seen in analogous compounds .

- Piperazine modifications : Replacing the ethyl group with bulkier substituents (e.g., benzyl) reduces off-target binding to adrenergic receptors .

- Pharmacophore mapping : Computational docking (e.g., AutoDock Vina) identifies critical hydrogen bonds between the sulfonamide and receptor active sites .

Basic: What are the key physicochemical properties influencing solubility and bioavailability?

Critical properties include:

- LogP : Predicted ~3.2 (via PubChem data), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

- Aqueous solubility : Poor solubility in water (<0.1 mg/mL) necessitates formulation with co-solvents (e.g., PEG 400) for in vivo studies .

- pKa : The sulfonamide group (pKa ~10) remains deprotonated at physiological pH, enhancing stability in biological matrices .

Advanced: How can contradictory data on receptor binding affinity across studies be reconciled?

Contradictions may arise from:

- Assay conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) or ion concentration (e.g., Mg) alter receptor conformation and ligand affinity .

- Isomerism : Undetected stereoisomers (e.g., due to piperazine chair-flipping) may skew results. Chiral HPLC (e.g., using a Chiralpak AD-H column) resolves enantiomers .

- Protein source : Species-specific receptor variants (e.g., human vs. rat D3 receptors) exhibit divergent binding kinetics .

Basic: What analytical methods are recommended for purity assessment?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities. Mobile phases often combine methanol, water, and phosphate buffers (pH 5.5) .

- Thin-layer chromatography (TLC) : R values (e.g., 0.39–0.44 in ethyl acetate/hexane) monitor reaction progress .

- Elemental analysis : Carbon/hydrogen/nitrogen (CHN) ratios validate synthetic accuracy (deviation <0.4% acceptable) .

Advanced: How can reaction yields be improved during piperazine-carbonyl coupling?

Optimization strategies:

- Catalysis : Use of HOBt/DCC coupling agents reduces racemization and side reactions .

- Microwave-assisted synthesis : Shortens reaction time (e.g., 2 hours vs. 24 hours) and improves yields by 15–20% .

- Protection/deprotection : Temporary protection of the sulfonamide group with tert-butyloxycarbonyl (Boc) prevents unwanted side reactions during piperazine coupling .

Basic: What safety and handling protocols are essential for this compound?

- Toxicity : Limited data, but analogous sulfonamides show hepatotoxicity at high doses. Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store at −20°C under inert gas (argon) to prevent oxidation of the piperazine ring .

- Disposal : Incinerate via EPA-approved methods for halogen-free organics .

Advanced: What computational tools predict metabolic pathways and potential metabolites?

- In silico metabolism : Software like MetaSite identifies likely oxidation sites (e.g., piperazine N-deethylation) and sulfonamide glucuronidation .

- Density Functional Theory (DFT) : Calculates activation energies for cytochrome P450-mediated reactions, guiding metabolite identification via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.